molecular formula C12H13N B12882669 2,4-Dimethyl-1-phenylpyrrole CAS No. 50691-37-7

2,4-Dimethyl-1-phenylpyrrole

Cat. No.: B12882669
CAS No.: 50691-37-7
M. Wt: 171.24 g/mol
InChI Key: JRQPYISLQCPHBA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-phenylpyrrole is a nitrogen-containing heterocyclic compound of interest in chemical and pharmaceutical research. Pyrrole derivatives are recognized as privileged structures in medicinal chemistry and agrochemical discovery due to their wide range of biological activities . As a building block, this compound can be utilized in organic synthesis and the development of novel molecules with potential biological functions. Researchers employ it in exploratory studies, including the synthesis of more complex heterocyclic systems. The compound should be handled with appropriate safety precautions. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50691-37-7

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2,4-dimethyl-1-phenylpyrrole

InChI

InChI=1S/C12H13N/c1-10-8-11(2)13(9-10)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

JRQPYISLQCPHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C2=CC=CC=C2)C

Origin of Product

United States

Reactivity and Transformation Pathways of 2,4 Dimethyl 1 Phenylpyrrole and Derivatives

Reactivity of Pyrrole (B145914) and Phenyl Substituents in 2,4-Dimethyl-1-phenylpyrrole

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The phenyl substituent at the nitrogen atom influences the reactivity of the pyrrole ring through electronic and steric effects.

Pyrrole and its derivatives are known to be more reactive than benzene towards electrophilic aromatic substitution due to the ability of the nitrogen atom to stabilize the intermediate carbocation. The presence of electron-donating methyl groups at the 2- and 4-positions further enhances the electron density of the pyrrole ring in this compound, making it highly reactive towards electrophiles. Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, readily occur on N-aryl-2,5-dimethylpyrrole derivatives to yield 3-carbaldehydes and 3-ethanones nih.gov. This suggests that this compound would also be susceptible to electrophilic attack, likely at the unsubstituted 3- or 5-positions.

While the pyrrole ring itself is electron-rich and thus not prone to nucleophilic attack, N-substituted pyrroles can undergo nucleophilic reactions under certain conditions. For instance, 2,5-Dimethyl-1-phenylpyrrole (B1583750) has been shown to undergo condensation reactions with chloride or nitro groups, indicating its capacity to act as a nucleophile biosynth.com. The nucleophilicity of pyrroles has been systematically studied, and it has been found that alkyl-substituted pyrroles are highly reactive nucleophiles researchgate.net. The phenyl group in this compound can also participate in reactions, although the pyrrole ring is generally more reactive. The phenyl ring can undergo electrophilic substitution, but the conditions required are typically harsher than those needed for the substitution on the pyrrole ring.

Degradation and Stability Studies of Related Pyrrole Derivatives

The stability of pyrrole derivatives is influenced by various factors, including substitution patterns, pH, solvent, and exposure to light and air. Degradation can occur through several pathways, including oxidation, polymerization, and solvolysis.

Upon exposure to air and light, pyrroles can undergo degradation. The initial step often involves oxidation, which can lead to the formation of various degradation products. Unsubstituted pyrrole, when exposed to air, can darken in color, suggesting the formation of oxidized and polymerized products stackexchange.com. The photodegradation of pyrrole moieties can proceed through both direct and indirect pathways, with the substituents on the pyrrole ring heavily influencing the degradation rates and pathways ethz.ch. For some azole fungicides, which are also nitrogen-containing heterocyclic compounds, the primary degradation route under UV irradiation involves the substitution of halogen atoms with hydroxyl groups, ultimately leading to the cleavage of the heterocyclic ring nih.gov. While specific degradation products for this compound are not detailed in the provided search results, it is plausible that similar oxidative and ring-opening pathways could occur.

The stability of pyrrole derivatives is significantly affected by pH and the nature of the solvent. A study on N-nitrosopyrrolidine showed that its stability decreased at both acidic (pH 3-5) and basic (pH 9 and 11) conditions compared to neutral pH (pH 7) researchgate.net. Similarly, the hydrolytic stability of pyrrole-containing bioconjugates was found to be pH-dependent, with free pyrrole acids being particularly unstable to hydrolysis nih.gov. Polar solvents can influence the stability of pyrrole derivatives by stabilizing charged intermediates or transition states that may form during degradation reactions mdpi.com. The choice of solvent can also affect the rate of reactions involving pyrrole derivatives, as seen in antioxidant studies where the reaction mechanism of pyrroles can change depending on the solvent's nature acs.org.

Table 1: Effect of pH on the Stability of N-nitrosopyrrolidine Mutagenicity

pHApproximate Remaining Mutagenicity (%)
320
420
552
7100
983
1167

Data adapted from a study on the mutagenicity of irradiated N-nitrosopyrrolidine after treatment at different pH values for 1 hour researchgate.net.

Oligomerization and Polymerization Behavior of Phenylpyrroles

Phenylpyrroles can undergo oligomerization and polymerization to form larger molecules with interesting electronic and material properties. This process can be initiated chemically or electrochemically.

The formation of oligomers of 1-phenylpyrrole has been initiated at the interface of two immiscible electrolyte solutions through a heterogeneous electron transfer step, leading to the formation of a radical cation of the monomer in the organic phase rsc.org. This radical cation can then react with other monomer units to form oligomers.

The electrochemical polymerization of pyrrole and its derivatives is a well-established method for producing conductive polymers mdpi.commdpi.com. N-substituted pyrroles, including phenylpyrroles, can be polymerized to form polymers with more regular structures mdpi.com. The polymerization of pyrrole is believed to proceed through the formation of a radical cation, which then couples with other radical cations or reacts with neutral monomers researchgate.net. A study on the co-oligomerization of 1-vinyl-1,2,4-triazole with N-vinyl-2-phenylpyrrole demonstrated that the reactivity of the phenylpyrrole monomer was lower, likely due to steric hindrance from the bulky phenyl substituent researchgate.net. This suggests that the polymerization of this compound would also be influenced by the steric bulk of its substituents.

Table 2: Co-oligomerization of 1-Vinyl-1,2,4-triazole (M1) with N-Vinyl-2-phenylpyrrole (M2)

Molar ratio of monomers in the initial mixture (M1:M2)Yield of co-oligomer (%)Molar fraction of M1 in the co-oligomerMolar fraction of M2 in the co-oligomer
90:10850.920.08
80:20780.850.15
70:30720.790.21
50:50650.680.32
30:70580.550.45

Data derived from a study on the radical copolymerization of 1-vinyl-1,2,4-triazole and N-vinyl-2-phenylpyrrole researchgate.net.

Derivative Synthesis and Structure-Reactivity Relationships

The chemical scaffold of this compound serves as a foundational structure for the synthesis of more complex heterocyclic derivatives, notably those incorporating a pyrazoline ring. These synthetic transformations leverage the reactivity of the pyrrole core to introduce functional groups that can be further elaborated into new ring systems with distinct biological activities.

Pyrazoline-Incorporated Pyrroles

A significant pathway for the derivatization of the this compound system involves the synthesis of conjugates with pyrazoline, a five-membered heterocyclic compound known for its presence in a wide array of pharmacologically active molecules. mdpi.comnih.govmdpi.com The synthesis of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its amide derivatives has been achieved through a multi-step process that begins with the functionalization of the pyrrole ring. nih.govresearchgate.net

The synthetic route commences with a Vilsmeier-Haack reaction on ethyl 2,4-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. wikipedia.orgorganic-chemistry.orgchemistrysteps.comjk-sci.comijpcbs.com This reaction introduces a formyl group (-CHO) at the 5-position of the pyrrole ring, yielding ethyl 5-formyl-2,4-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. This aldehyde is a key intermediate for further elaboration.

The subsequent step is a Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. wikipedia.orgjmpas.comnih.govresearchgate.netrsc.org The pyrrole-5-carboxaldehyde is reacted with various substituted acetophenones to produce a series of chalcone derivatives. These chalcones, characterized by an α,β-unsaturated ketone framework, are the direct precursors to the pyrazoline ring.

The final step in the synthesis is the cyclization of these chalcone intermediates. This is achieved by reacting the chalcones with different hydrazides, such as nicotinic acid hydrazide or substituted benzoic acid hydrazides, in the presence of glacial acetic acid. This reaction proceeds to form the desired 1,3,5-trisubstituted pyrazoline ring fused to the pyrrole system. This molecular hybridization strategy has been used to generate a library of novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives. nih.govresearchgate.net

Structure-Reactivity and Structure-Activity Relationships

The structure of these pyrazoline-pyrrole hybrid molecules has been systematically varied to investigate the relationship between their chemical structure and biological activity, particularly their potential as anticancer agents. nih.govresearchgate.net The synthesized derivatives were evaluated for their in vitro anticancer activity against the NCI-60 panel of human cancer cell lines. nih.gov

The research findings indicate that the nature of the substituents on the aryl rings of the pyrazoline moiety significantly influences the antiproliferative activity. For instance, derivatives with electron-withdrawing groups on the aryl ring attached to the pyrazoline nucleus have shown enhanced activity. researchgate.net A molecular docking study of the most potent compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) suggested that their anticancer potency may stem from strong interactions at the active adenosine triphosphate site of the receptor. nih.gov The binding affinity of the most potent derivative was found to be comparable to the established anticancer drug, sunitinib (B231). nih.gov

Several of the synthesized compounds demonstrated significant growth inhibition against various cancer cell lines at a 10 µM concentration. nih.govresearchgate.net The table below summarizes the anticancer activity of selected pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives against a leukemia cell line (K-562).

CompoundSubstituent (R)Substituent (R')% Growth Inhibition (K-562)
14-ClNicotinyl85.45
24-FNicotinyl72.84
34-OCH3Nicotinyl56.21
44-ClBenzoyl65.33
54-FBenzoyl58.79

Tetramic Acid Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,4-Dimethyl-1-phenylpyrrole, both ¹H and ¹³C NMR would provide critical information about its hydrogen and carbon frameworks, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrrole (B145914) ring, the methyl groups, and the phenyl group. The protons on the pyrrole ring are anticipated to appear as distinct singlets or narrowly coupled doublets. The chemical shifts of the phenyl protons would likely be observed in the aromatic region, typically between 7.0 and 7.5 ppm, with multiplicities depending on the substitution pattern and coupling constants. The two methyl groups at positions 2 and 4 would each give rise to a singlet, with their exact chemical shifts influenced by their position on the pyrrole ring.

The ¹³C NMR spectrum would complement the proton data by providing insights into the carbon skeleton. Separate signals would be expected for each unique carbon atom in the molecule, including the carbons of the pyrrole ring, the two methyl groups, and the carbons of the phenyl ring. The chemical shifts of the pyrrole ring carbons would be indicative of their electronic environment, influenced by the nitrogen atom and the methyl and phenyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data for Related Compounds.

Compound Proton Predicted/Observed Chemical Shift (ppm)
This compound Pyrrole H Predicted: ~6.0-6.5
Phenyl H Predicted: ~7.2-7.5
Methyl H Predicted: ~2.0-2.2
1-Phenylpyrrole α-H 7.08
β-H 6.34
Phenyl H 7.22-7.40
2,4-Dimethyl-3-ethyl-1H-pyrrole 5-H 6.36
2-CH₃ 2.16
4-CH₃ 2.03

Note: Predicted values for this compound are based on analysis of substituent effects and data from analogous compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data for 2,5-Dimethyl-1-phenylpyrrole (B1583750).

Compound Carbon Predicted/Observed Chemical Shift (ppm)
This compound Pyrrole C2/C5 Predicted: ~125-130
Pyrrole C3/C4 Predicted: ~105-115
Phenyl C Predicted: ~125-140
Methyl C Predicted: ~12-15
2,5-Dimethyl-1-phenylpyrrole C2/C5 128.8
C3/C4 105.6
Phenyl C (ipso) 139.0
Phenyl C (ortho) 128.3
Phenyl C (meta) 129.1
Phenyl C (para) 127.6
Methyl C 13.0

Note: Predicted values for this compound are based on analysis of substituent effects and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

GC-MS analysis of this compound would be expected to show a distinct peak in the chromatogram corresponding to the elution of the pure compound. The mass spectrum associated with this peak would reveal the molecular ion peak (M⁺), which for this compound would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Studies on the isomeric 2,5-dimethyl-1-phenylpyrrole have shown the molecular ion to be the most abundant peak, and a similar behavior would be anticipated for the 2,4-isomer. nih.gov

Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would likely show a prominent protonated molecule [M+H]⁺. High-resolution ESI-MS (HR-ESI-MS) would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental composition of the molecule with high accuracy. Research on the Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole has utilized ESI-MS to monitor the reaction and identify products. osti.govresearchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) would be employed to further elucidate the structure of this compound. In an MS/MS experiment, the molecular ion or protonated molecule is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of methyl groups and fragmentation of the phenyl and pyrrole rings. Analysis of these fragmentation patterns would help to confirm the positions of the methyl substituents on the pyrrole ring. Studies on related compounds have demonstrated the utility of tandem mass spectrometry in distinguishing between isomers. osti.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound.

Technique Ion Predicted m/z
GC-MS [M]⁺ 171.10
ESI-MS [M+H]⁺ 172.11
HR-ESI-MS [M+H]⁺ 172.1126 (for C₁₂H₁₄N⁺)

Note: Predicted values are based on the elemental composition of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups and bonding within a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The aromatic C-H stretching vibrations of the phenyl and pyrrole rings are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to bands in the 1600-1450 cm⁻¹ region. C-N stretching vibrations are also expected within the fingerprint region. The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to the 2,4-disubstituted pattern of the molecule.

Table 4: Predicted FT-IR Absorption Bands for this compound.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C=C Aromatic Ring Stretch 1600 - 1450
C-N Stretch 1360 - 1250
C-H Bending 900 - 675

Note: Predicted values are based on characteristic infrared group frequencies.

Raman Spectroscopy

Raman spectroscopy is a valuable technique for probing the vibrational modes of molecules, offering insights into their structure and bonding. While detailed Raman spectroscopic data for this compound is not extensively documented in publicly available literature, analysis of the closely related compound, 2,4-dimethylpyrrole (B27635), provides a basis for understanding the expected vibrational characteristics. spectrabase.com The Raman spectrum is anticipated to be characterized by signals corresponding to the vibrational modes of the pyrrole ring, the N-phenyl group, and the methyl substituents.

Key expected vibrations include the C=C stretching modes of the pyrrole ring, which are typically strong in Raman spectra. Additionally, ring breathing modes, C-H bending, and C-N stretching vibrations would contribute to the spectral fingerprint. The presence of the phenyl group introduces its own set of characteristic bands, such as the phenyl ring C-C stretching and C-H bending modes. The methyl groups would exhibit symmetric and asymmetric C-H stretching and bending vibrations. For polypyrrole films, characteristic bands are observed for C-C stretching and C-N stretching of the quinoid ring. researchgate.net

Table 1: Representative Raman Vibrational Modes for Pyrrole-Related Structures

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Associated Structural Unit
C=C Symmetric Stretching 1570 - 1600 Pyrrole Ring
C-C Inter-ring Stretching 1310 - 1380 Pyrrole Ring

Note: This table is illustrative and based on data for related pyrrole compounds. researchgate.net Specific peak positions for this compound may vary.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information on the electronic transitions within a molecule. The UV-Vis spectrum of pyrrole-based compounds is influenced by the π-electron system of the heterocyclic ring and the nature of any substituents. The basicity of 2,4-dimethylpyrrole has been assessed using UV spectral data. sigmaaldrich.com For the parent compound, pyrrole, absorption bands are attributed to π-π* transitions within the C=C chromophore. researchgate.netnist.gov

Table 2: UV-Vis Absorption Data for Pyrrole and Related Derivatives

Compound Solvent λmax (nm) Molar Absorptivity (ε) Reference
Pyrrole Aqueous Solution 250, 287 Not Specified researchgate.net

Note: This table compiles data for related compounds to provide context for the expected spectral behavior of this compound.

X-ray Diffraction Crystallography (for structural confirmation of related compounds)

X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous confirmation of molecular structure, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not described in the searched literature, the structure of the closely related compound, 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole, has been elucidated, providing valuable insights into the structural features of N-phenyl substituted dimethylpyrroles. researchgate.net

In the crystal structure of 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole, a significant dihedral angle is observed between the mean planes of the pyrrole and phenyl rings, measured at 57.82(7)°. researchgate.net This twist is a common feature in N-arylpyrroles and arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrrole ring. The carboxylic acid group in this particular structure is also twisted relative to the phenyl ring. researchgate.net Such crystallographic studies are crucial for validating structures proposed by other spectroscopic methods and for understanding the solid-state packing and intermolecular forces that govern the physical properties of the material. researchgate.net

Table 3: Crystallographic Data for 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole

Parameter Value
Chemical Formula C₁₃H₁₃NO₂
Crystal System Orthorhombic
Space Group Pbcn
a (Å) 12.4741(2)
b (Å) 11.1481(2)
c (Å) 16.3617(3)
Volume (ų) 2275.3
Z 8

Data sourced from a crystallographic study on a related compound. researchgate.net

Computational and Theoretical Chemistry Investigations

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in 2,4-Dimethyl-1-phenylpyrrole is crucial for its physical and chemical properties. Computational methods are employed to determine the most stable conformations and the energy barriers associated with internal rotations.

The relative orientation of the pyrrole (B145914) and phenyl rings in 1-phenylpyrrole derivatives is a key determinant of their electronic and steric properties. This orientation is defined by the dihedral angle, which is the angle of twist around the C-N bond connecting the two rings. The torsional potential describes the energy changes as this angle is varied.

For the parent 1-phenylpyrrole, the planar conformation is destabilized by these steric interactions, leading to a non-planar ground state. The introduction of methyl groups at the 2 and 5 positions, as in 2,5-Dimethyl-1-phenylpyrrole (B1583750), further increases this steric clash, forcing a larger dihedral angle. semanticscholar.org In the case of this compound, a similar non-planar conformation is expected. The methyl group at the 2-position will sterically interact with the phenyl ring, while the methyl group at the 4-position will have a less direct steric influence on the inter-ring torsion. The resulting dihedral angle will be a balance between the destabilizing steric repulsions and the stabilizing effects of π-conjugation between the two aromatic rings, which would favor a more planar arrangement.

Calculated Dihedral Angles for Phenylpyrrole Derivatives
CompoundDihedral Angle (°)Method
2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde88.7X-ray Crystallography

The presence and position of methyl substituents on the pyrrole ring of 1-phenylpyrrole derivatives have a profound impact on their molecular structure. semanticscholar.org These effects are primarily steric and electronic in nature.

In this compound, the methyl group at the 2-position is expected to cause significant steric strain with the adjacent phenyl ring. This steric repulsion is the primary driving force for the large dihedral angle between the two rings, as discussed previously. This is a well-documented phenomenon in substituted biaryl systems. libretexts.org The methyl group at the 4-position is not in direct steric conflict with the phenyl ring, but it does influence the electronic properties of the pyrrole ring through its electron-donating inductive effect.

Computational studies on various methyl-substituted furan/phenylene co-oligomers have shown that methyl groups can influence crystal packing, charge transport, and luminescence properties. nih.gov Similarly, in pyrene-based systems, methyl groups have been found to affect condensation reactions and the resulting material's elastic modulus. nih.govresearchgate.net For this compound, the methyl groups are anticipated to influence intermolecular interactions in the solid state and modulate the electronic character of the molecule.

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound, particularly the arrangement and energies of its molecular orbitals, governs its reactivity and spectroscopic properties. Molecular orbital theory provides a framework for understanding these characteristics.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. fiveable.mewikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

While specific HOMO-LUMO gap calculations for this compound are not explicitly detailed in the available literature, studies on related substituted pyrroles and other aromatic systems provide a basis for understanding its electronic properties. researchgate.netresearchgate.net The introduction of electron-donating methyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. The effect on the LUMO is generally less pronounced. The HOMO-LUMO gap can be influenced by substituents; for example, the introduction of electron-withdrawing groups can lower the HOMO-LUMO gap in N-phenyl carbazole substituted diketopyrrolopyrroles. researchgate.net

Conceptual Understanding of FMO Analysis
Molecular OrbitalDescriptionImplication for Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that contains electrons.Associated with the ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that does not contain electrons.Associated with the ability to accept electrons (electrophilicity).
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally indicates higher reactivity and lower kinetic stability.

The electric dipole moment is a measure of the separation of positive and negative charges within a molecule. youtube.com It is a vector quantity, having both magnitude and direction. The dipole moment is influenced by the molecule's geometry and the electronegativity of its constituent atoms. Computational chemistry allows for the calculation of the electric dipole moment, providing insights into the charge distribution and polarity of the molecule.

The stability of the radical cation of this compound is an important aspect of its redox chemistry. Radical cations are formed by the removal of one electron from the neutral molecule, typically from the HOMO. The stability of a radical cation is influenced by the delocalization of the unpaired electron and the positive charge over the molecular framework. dtu.dk

A computational study on 1-phenylpyrrole and its 2,5-dimethyl derivative has investigated the geometric structure of their radical cations. researchgate.net This study revealed that both methyl and methylsulfanyl substituents induce unusual structural properties, particularly in the radical cations. researchgate.net For 2,5-dimethyl-1-phenylpyrrole, the radical cation is expected to have a more planar structure than the neutral molecule to facilitate delocalization of the radical and charge. The electron-donating methyl groups help to stabilize the positive charge.

In the case of this compound, the radical cation would also be stabilized by the electron-donating methyl groups. The delocalization of the unpaired electron and positive charge would likely involve both the pyrrole and phenyl rings. The stability of such radical cations is a key factor in their potential applications in materials science, for example, in the design of organic conductors and air-stable radical species. nih.gov

Thermochemical Property Predictions

Thermochemical data is fundamental to understanding the stability and energy of a chemical compound. While experimental data for this compound is scarce, computational studies on the closely related isomer, 2,5-Dimethyl-1-phenylpyrrole, provide valuable insights into its energetic properties.

The standard molar enthalpy of formation (ΔfH°m) is a key measure of a compound's stability. For the analogous compound 2,5-Dimethyl-1-phenylpyrrole, a combination of experimental techniques and high-level ab initio molecular orbital calculations have been used to determine its thermochemical parameters. The standard molar enthalpy of combustion was measured by static bomb combustion calorimetry, which in turn was used to derive the standard molar enthalpy of formation in the crystalline state. The standard molar enthalpy of sublimation was determined using the Knudsen mass-loss effusion technique. These experimental values were then used to derive the gas-phase enthalpy of formation acs.org.

Computational estimates for the gas-phase enthalpy of formation of 2,5-Dimethyl-1-phenylpyrrole were also performed using the G3(MP2)//B3LYP level of theory, showing excellent agreement with the experimental data acs.org. This agreement lends confidence to the use of computational methods for predicting the thermochemical properties of related molecules.

Table 1: Experimental and Computational Thermochemical Data for 2,5-Dimethyl-1-phenylpyrrole

PropertyValue (kJ·mol⁻¹)Method
Standard molar enthalpy of formation (crystalline)16.3 ± 3.5Static bomb combustion calorimetry
Standard molar enthalpy of sublimation88.3 ± 1.1Knudsen mass-loss effusion
Standard molar enthalpy of formation (gas)104.6 ± 3.7Derived from experimental data
Standard molar enthalpy of formation (gas)103.8G3(MP2)//B3LYP calculation

Note: The data presented is for 2,5-Dimethyl-1-phenylpyrrole as a close structural analog to this compound.

Computational studies have also been extended to determine the proton and electron affinities, as well as the gas-phase basicity of 2,5-Dimethyl-1-phenylpyrrole. These properties are crucial for understanding the molecule's reactivity, particularly in acid-base and redox reactions acs.org.

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule.

Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion.

Gas-Phase Basicity (GB) is the Gibbs free energy change for the gas-phase protonation reaction.

Table 2: Calculated Proton Affinity, Electron Affinity, and Gas-Phase Basicity for 2,5-Dimethyl-1-phenylpyrrole

PropertyValue (kJ·mol⁻¹)
Proton Affinity908.8
Adiabatic Electron Affinity-100.5
Gas-Phase Basicity879.3

Note: The data presented is for 2,5-Dimethyl-1-phenylpyrrole as a close structural analog to this compound.

Nonlinear Optical (NLO) Properties of Phenylpyrrole Systems

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and signal processing. Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO materials. Phenylpyrrole systems, with their interconnected aromatic rings, fit this description.

Computational studies on the structural isomers of the parent phenylpyrrole (1-, 2-, and 3-phenylpyrrole) using Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level have provided insights into their electronic and NLO properties semanticscholar.orgdergipark.org.trdergipark.org.trresearchgate.net. These studies calculated key NLO parameters such as polarizability (α) and the first hyperpolarizability (β). The results indicated that phenylpyrroles exhibit significantly higher polarizability and first hyperpolarizability values compared to the reference NLO material, urea dergipark.org.tr.

The calculations for the unsubstituted phenylpyrroles revealed that the 2-phenylpyrrole isomer possesses the highest NLO response, including polarizability, anisotropic polarizability, and hyperpolarizability dergipark.org.tr. The magnitude of the hyperpolarizability is inversely related to the HOMO-LUMO energy gap, suggesting that a smaller energy gap contributes to enhanced NLO properties dergipark.org.tr. The introduction of dimethyl substituents on the pyrrole ring of this compound would be expected to influence these electronic properties and, consequently, its NLO response.

Table 3: Calculated Electronic and NLO Properties of Phenylpyrrole Isomers

IsomerDipole Moment (Debye)HOMO (eV)LUMO (eV)Energy Gap (eV)Polarizability (a.u.)First Hyperpolarizability (a.u.)
1-Phenylpyrrole1.67-5.63-0.654.98134.3148.2
2-Phenylpyrrole1.83-5.31-0.734.58141.2703.1
3-Phenylpyrrole1.96-5.58-0.684.90135.5162.9

Data from computational studies on unsubstituted phenylpyrroles.

Mechanistic Elucidation via Computational Chemistry (e.g., reaction pathways, solvolysis)

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transition states, intermediates, and reaction energy profiles. For N-aryl pyrroles, computational methods have been employed to understand the regioselectivity of electrophilic substitution reactions.

Quantum chemical calculations, including ab initio (RHF/6–31G(d) and MP2/6–31G(d)//RHF/6–31G(d)) and DFT (B3LYP/6–31G(d)) methods, have been used to study the protonation of N-substituted pyrroles, including N-phenylpyrrole, which serves as a model for electrophilic attack researchgate.net. These calculations help to rationalize the observed positional selectivity (α- vs. β-substitution) by evaluating the relative stabilities of the corresponding σ-complexes (arenium ions) researchgate.net.

Research Applications in Chemical Synthesis and Functional Materials Development

Role as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

In the field of organic synthesis, 2,4-dimethyl-1-phenylpyrrole is recognized as a valuable heterocyclic building block. Pyrrole (B145914) and its derivatives are crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net The synthesis of N-substituted pyrroles, such as this compound, is often achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound (like acetonylacetone) with a primary amine (in this case, aniline). mdpi.comalliedacademies.org This reaction is a cornerstone of pyrrole chemistry and has been optimized using various catalysts and conditions, including solvent-free methods. nih.gov

Once synthesized, the this compound core can undergo various chemical transformations. The pyrrole ring is electron-rich and susceptible to electrophilic substitution reactions, allowing for the introduction of new functional groups at the carbon positions. researchgate.net This reactivity makes it a versatile intermediate for constructing more elaborate molecular frameworks. For instance, it serves as a precursor for creating pyrrole-based π-conjugated polymers and other complex heterocyclic systems. researchgate.netnih.gov

Development of Advanced Materials

The distinct electronic and photophysical properties of the pyrrole scaffold make this compound and its derivatives attractive for the development of advanced functional materials.

One of the most significant applications of dimethylpyrrole scaffolds is in the synthesis of boron-dipyrromethene (BODIPY) dyes. researchgate.net These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. drugbank.comnih.gov The synthesis of a typical BODIPY dye involves the condensation of two equivalents of a pyrrole derivative, such as 2,4-dimethylpyrrole (B27635), with an aldehyde or acid chloride, followed by complexation with a boron source, commonly BF₃·OEt₂. nih.govnih.gov

Using 2,4-dimethylpyrrole in the synthesis of meso-phenyl BODIPY is a common strategy to enhance the fluorescence quantum yield (FQY). The methyl groups create steric hindrance that restricts the rotation of the meso-phenyl substituent, which in turn favors radiative decay pathways over non-radiative ones. drugbank.comnih.gov These dyes are integral to the development of fluorescent probes for bioimaging, chemical sensors, and as active components in organic light-emitting diodes (OLEDs). drugbank.comnih.gov

Table 1: Examples of BODIPY Dyes Synthesized from Dimethylpyrrole Precursors This table is for illustrative purposes and showcases the versatility of the dimethylpyrrole core in dye synthesis.

PrecursorReaction PartnerResulting Dye TypeKey Photophysical PropertiesReference
2,4-Dimethylpyrrole4-Nitrobenzaldehydemeso-(4-nitrophenyl) BODIPYHigh FQY, Sensitive to environmental polarity nih.gov
2,4-Dimethylpyrrole4-Methoxybenzaldehydemeso-(4-methoxyphenyl) BODIPYLarge Stokes Shift, suitable for cell imaging nih.gov
2,4-Dimethylpyrrole4-(2-azidoethoxy) benzaldehydeAzide-functionalized BODIPYUsed as a precursor for click chemistry to create chemosensors researchgate.net

The pyrrole nucleus is an electron-rich aromatic system, a characteristic that makes it a suitable component for electron-donor materials in organic photovoltaic (OPV) devices. mdpi.com Pyrrole-containing polymers and small molecules have been extensively investigated for their semiconducting properties. mdpi.com These materials can be designed as part of a donor-π-acceptor (D-π-A) architecture, which is a common strategy for creating efficient organic dyes for dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells. alliedacademies.org

In these systems, the pyrrole unit can act as the electron-donating moiety or as part of the π-conjugated bridge that facilitates intramolecular charge transfer upon photoexcitation. While research often focuses on more complex, fused pyrrole systems like diketopyrrolopyrrole (DPP) derivatives for high-performance solar cells, the fundamental this compound structure represents a key building block from which these more advanced materials are conceptually and synthetically derived. alliedacademies.org The tunability of the pyrrole core allows chemists to modify its electronic properties to optimize light absorption and charge separation, which are critical for photovoltaic efficiency.

The planar structure of the pyrrole ring and the potential for π-π stacking interactions make this compound a candidate for use in supramolecular chemistry and polymer science. Supramolecular polymers are formed through non-covalent interactions like hydrogen bonding or π-π stacking, creating ordered, dynamic structures. The phenyl and pyrrole rings of the molecule provide sites for these aromatic interactions, enabling self-assembly into larger, ordered filaments or aggregates.

The ability to functionalize the pyrrole ring and the phenyl group allows for the introduction of specific recognition sites (e.g., hydrogen bond donors/acceptors), which can direct the assembly of these molecules into well-defined supramolecular architectures. These ordered assemblies are of interest for creating materials with anisotropic properties, such as conductivity, which are useful in organic electronics.

Precursors for Pyrrole-Containing Scaffolds in Drug Discovery Research

The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netnih.gov Pyrrole derivatives have demonstrated potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.net Consequently, this compound serves as a valuable starting point for the synthesis of new potential therapeutic agents. Its structure can be systematically modified to explore structure-activity relationships and optimize pharmacological properties.

A specific application of the dimethyl-phenylpyrrole scaffold in medicinal chemistry is in the development of compounds with analgesic (pain-relieving) properties. A notable example is the derivative N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide , often abbreviated as PDI.

Research has identified this compound as a derivative possessing analgesic activity. While detailed in-vivo analgesic data in the public domain is focused on its chemical stability, the identification of its pain-relieving properties marks it as a significant lead compound in the search for novel, non-opioid analgesics. researchgate.net The structure combines the 2,5-dimethyl-1-phenylpyrrole (B1583750) core with a dicarboximide functional group and a side chain containing a fluorophenylpiperazine moiety, a group often found in centrally active pharmaceutical agents. Studies on this molecule have focused on its stability under various conditions (solvolysis), which is a critical aspect of preclinical drug development to understand how the compound might behave in aqueous physiological environments. researchgate.net

Table 2: Investigated Properties of the Analgesic Derivative PDI

Compound NameAbbreviationCore ScaffoldKey Structural FeaturesIdentified Biological ActivityFocus of Published ResearchReference
N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximidePDI2,5-Dimethyl-1-phenylpyrroleDicarboximide ring, Fluorophenylpiperazine side chainAnalgesicChemical stability, degradation mechanism (solvolysis) researchgate.net

Antimicrobial and Antifungal Activity of Pyrrole Derivatives

Pyrrole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial and antifungal activities. nih.govalliedacademies.org Research into these compounds is driven by the need for new agents to combat drug-resistant pathogens. nih.gov Various structural modifications of the pyrrole scaffold have been explored to enhance their efficacy against a range of microorganisms.

Derivatives of 2,4-dimethyl-1H-pyrrole have shown notable antibacterial and antifungal potential. For instance, a series of novel 2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. One lead compound from this series demonstrated potent activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, with IC50 values of 1.44 and 1.54 μg/mL, respectively. researchgate.net Another study involving pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives identified four potential derivatives with growth inhibition in the range of 50.87–56.60% at a concentration of 32 µg/ml. researchgate.net

Furthermore, chalcone-clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have been investigated, with five compounds showing potential against Candida albicans, exhibiting growth inhibition between 46.38% and 73.05% at a concentration of 32 μg/mL. researchgate.net The synthesis of pyrrole derivatives connected with thiazole (B1198619) moieties has also yielded compounds with significant antimicrobial action. One such compound showed activity comparable to the standard drug Ciprofloxacin against E. coli at a concentration of 100 μg/mL. researchgate.net Another derivative was highly active against C. albicans at the same concentration when compared to the standard, Clotrimazole. researchgate.net

Phenylpyrrole analogues have also been a focus of antifungal research. A series of these compounds, designed based on the alkaloid lycogalic acid, showed broad-spectrum fungicidal activities at a concentration of 50 μg/mL. nih.gov Fourteen of these compounds displayed more than 60% fungicidal activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum. nih.gov Specifically, two compounds exhibited over 90% fungicidal activity against Rhizoctonia cerealis. nih.gov In a different study, phenylpyrrole-substituted tetramic acid derivatives were synthesized and tested against phytopathogenic fungi. mdpi.com These compounds were found to be more effective against Botrytis cinerea and Rhizoctonia solani than Fusarium graminearum. mdpi.com One compound in this series showed the highest activity with an inhibitory rate of 82.2% against B. cinerea. mdpi.com

The antimicrobial potential of pyrrole derivatives extends to drug-resistant strains. Diphenyl pyrrole compounds have demonstrated notable activity against both drug-resistant Gram-positive and Gram-negative bacteria, with performance comparable or superior to levofloxacin. nih.gov This highlights the potential of the pyrrole scaffold in developing new therapeutics to address the challenge of antimicrobial resistance. nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Pyrrole Derivatives

Compound Class Target Organism(s) Key Findings
2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic acid derivatives Bacillus subtilis, Staphylococcus aureus IC50 values of 1.44 μg/mL and 1.54 μg/mL, respectively. researchgate.net
Chalcone clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives Candida albicans 46.38% to 73.05% growth inhibition at 32 μg/mL. researchgate.net
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid/amide derivatives Various microbes 50.87–56.60% growth inhibition at 32 µg/ml. researchgate.net
Pyrrole-thiazole derivatives E. coli, C. albicans Equipotent activity to Ciprofloxacin against E. coli; highly active against C. albicans. researchgate.net
Phenylpyrrole analogues based on lycogalic acid Rhizoctonia cerealis, Sclerotinia sclerotiorum >60% fungicidal activity; two compounds showed >90% activity against R. cerealis. nih.gov
Phenylpyrrole-substituted tetramic acid derivatives Botrytis cinerea One compound showed an 82.2% inhibition rate. mdpi.com

Potential in Anti-inflammatory and Anticancer Research (for related derivatives)

The structural versatility of the pyrrole ring is a cornerstone in the development of new therapeutic agents for cancer and inflammatory diseases. alliedacademies.orgcancer.gov Numerous pyrrole derivatives have been synthesized and evaluated, showing significant potential as anti-inflammatory and anticancer agents. nih.govunina.it

In anticancer research, derivatives of 2,4-dimethyl-1H-pyrrole have yielded promising results. A series of novel chalcone-clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives were screened against 60 cancer cell lines, revealing seven compounds with significant potential, causing growth inhibition in the range of 41% to 71%. researchgate.net Similarly, 2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic acid derivatives have been identified as potential antiproliferative agents. researchgate.net The lead compound from this series demonstrated potent anticancer activity against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines, with GI50 values of 5.51 and 5.15 μg/mL, respectively. researchgate.net This activity was notably more potent than the reference drug sunitinib (B231) against the PC-3 cell line. researchgate.net

Another study focused on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives. One compound in this class showed exceptional efficacy against the UO-31 renal cancer cell line with a GI₅₀ value of 0.57 µM, while exhibiting no cytotoxicity towards normal cells. researchgate.net Other compounds from the same series also showed potent cytotoxic potential against ovarian, colon, and melanoma cancer cell lines, with GI₅₀ values ranging from 2.00 to 4.89 µM. researchgate.net Furthermore, certain pyrrole derivatives have shown strong antitumor effects against various human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3). nih.gov

In the realm of anti-inflammatory research, pyrrole derivatives have been investigated for their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes. unina.itnih.gov A class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile fragment was synthesized and evaluated. unina.itnih.gov These compounds were found to be more potent in inhibiting COX-2 than COX-1. unina.it One nitrile-containing derivative proved to be the most selective and potent towards COX-2, with activity comparable to the selective COX-2 inhibitor celecoxib. unina.it In vivo studies confirmed that these compounds possess analgesic and anti-inflammatory activities, with one compound showing a particularly interesting anti-nociceptive profile comparable to marketed reference drugs. unina.itnih.gov The anti-inflammatory activity is believed to be linked to their inhibitory effects on COX-2-dependent prostanoids. unina.it

Table 2: Anticancer and Anti-inflammatory Activity of Selected Pyrrole Derivatives

Compound Class Research Area Target/Model Key Findings
2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylate derivatives Anticancer MDA-MB-231 (breast), PC-3 (prostate) cancer cell lines GI50 values of 5.51 and 5.15 μg/mL, respectively; more active than sunitinib against PC-3. researchgate.net
Chalcone clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives Anticancer 60 cancer cell lines Seven compounds showed 41% to 71% growth inhibition. researchgate.net
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives Anticancer UO-31 (renal), IGROV1 (ovarian), HCC-2998 (colon), MALME-3 M (melanoma) cell lines GI₅₀ of 0.57 µM against UO-31; GI₅₀ of 2.00–4.89 µM against others. researchgate.net
Pyrrole derivatives with carbaldehyde, oxime, or nitrile fragments Anti-inflammatory COX-1 and COX-2 enzymes Showed selective COX-2 inhibition; one nitrile derivative's potency was comparable to celecoxib. unina.it

Q & A

Q. What are effective synthetic routes for 2,4-Dimethyl-1-phenylpyrrole under mild reaction conditions?

A practical approach involves the cyclocondensation of 2-phenylaziridine with acetyl-containing compounds. For instance, using 2-phenylaziridine and acetylacetone under mild, catalyst-free conditions (e.g., room temperature in DMF) yields pyrrole derivatives with substituents at the 2- and 4-positions. Characterization via 1H^1 \text{H}-NMR and HRMS confirms regioselectivity and purity .

Q. How can spectroscopic and chromatographic techniques be optimized to characterize this compound?

  • Gas Chromatography (GC): Use polar capillary columns (e.g., DB-WAX) with temperature programming (e.g., 50°C to 250°C at 5°C/min) to resolve pyrrole derivatives. Retention indices and mass spectral fragmentation patterns (e.g., m/z 189 for M+^+) aid identification .
  • NMR Spectroscopy: 1H^1 \text{H}-NMR in CDCl3_3 typically shows aromatic proton signals at δ 6.8–7.4 ppm (phenyl group) and pyrrolic protons at δ 5.8–6.3 ppm. Methyl groups appear as singlets at δ 2.1–2.4 ppm .

Q. What are the key reactivity patterns of this compound in organic synthesis?

The electron-rich pyrrole ring undergoes electrophilic substitution at the 3- and 5-positions. For example, nitration with HNO3_3/Ac2_2O introduces nitro groups, while Vilsmeier-Haack formylation yields 3-carbaldehyde derivatives. Steric hindrance from the 2,4-dimethyl groups directs regioselectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction reveals bond lengths (e.g., C–N: ~1.38 Å) and dihedral angles between the pyrrole ring and phenyl substituents. For example, in 4-dimethylamino derivatives, the phenyl ring tilts ~15° relative to the pyrrole plane, influencing conjugation and electronic properties .

Q. What computational methods predict the electronic properties of this compound for material science applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps (~3.5 eV) and charge distribution. The methyl groups reduce planarity, decreasing π-conjugation, while the phenyl ring enhances stability via resonance .

Q. How can conflicting spectroscopic data on pyrrole derivatives be reconciled?

Contradictions in 1H^1 \text{H}-NMR or mass spectra often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in 2-formylpyrroles alters proton shifts. Cross-validation with 13C^{13} \text{C}-NMR and IR (C=O stretch at ~1680 cm1^{-1}) clarifies structural assignments .

Q. What strategies improve regioselectivity in the functionalization of this compound?

  • Directed Metalation: Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate the 3-position, enabling halogenation or alkylation.
  • Protecting Groups: Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups to direct electrophiles to specific positions .

Q. What biological activities are associated with this compound derivatives?

Derivatives with electron-withdrawing substituents (e.g., nitro or cyano groups) exhibit antimicrobial and anticancer activity. For example, 4-nitro derivatives inhibit topoisomerase II by intercalating DNA, as shown in MTT assays (IC50_{50} ~10 µM) .

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